molecular formula C5H11NO2S B8630655 3,3-Dimethylisothiazolidine 1,1-dioxide

3,3-Dimethylisothiazolidine 1,1-dioxide

Cat. No. B8630655
M. Wt: 149.21 g/mol
InChI Key: XDLKHEFKZQJAEV-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using 2-amino-2-methyl-1-propanol (1.5 g) and methanesulfonyl chloride (2.7 mL) and by the reaction and treatment in the same manner as in Preparation Example 1, the title compound (130 mg) was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3]O.[CH3:7][S:8](Cl)(=[O:10])=[O:9]>>[CH3:5][C:2]1([CH3:6])[CH2:3][CH2:7][S:8](=[O:10])(=[O:9])[NH:1]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 1

Outcomes

Product
Name
Type
product
Smiles
CC1(NS(CC1)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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